molecular formula C9H13NO2S B404841 N-(4-ethylphenyl)methanesulfonamide

N-(4-ethylphenyl)methanesulfonamide

Cat. No.: B404841
M. Wt: 199.27g/mol
InChI Key: CZBMIJKZUAAENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-ethylphenyl moiety. Sulfonamides are widely studied for their diverse applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27g/mol

IUPAC Name

N-(4-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h4-7,10H,3H2,1-2H3

InChI Key

CZBMIJKZUAAENL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares N-(4-ethylphenyl)methanesulfonamide with structurally related sulfonamides, emphasizing substituent effects:

Compound Name Substituent(s) on Phenyl Ring Electronic Effect Key Structural Features References
This compound -C₂H₅ (para) Electron-donating Ethyl group enhances lipophilicity -
N-(4-Methylphenyl)methanesulfonamide -CH₃ (para) Electron-donating Smaller substituent; reduced steric hindrance
N-(4-Methoxy-2-nitrophenyl)methanesulfonamide -OCH₃ (para), -NO₂ (meta) Mixed (donor/acceptor) Nitro group increases acidity of sulfonamide proton
N-(4-Aminophenyl)methanesulfonamide -NH₂ (para) Strong electron-donating Amino group enables hydrogen bonding
N-Methyl-1-(4-nitrophenyl)methanesulfonamide -NO₂ (para) Electron-withdrawing Nitro group enhances electrophilicity

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., -NO₂) enhance the acidity of the sulfonamide proton, affecting solubility and reactivity .
  • Steric Effects : Bulkier substituents like -C₂H₅ may hinder molecular packing in crystalline states compared to smaller groups like -CH₃, as observed in crystallographic studies of related compounds .

Physicochemical Properties

  • Melting Points : Bulky substituents (e.g., -C₂H₅) generally lower melting points due to disrupted crystal packing, as seen in N-(4-methylphenyl) analogs (mp ~150–160°C) versus nitro derivatives (mp >200°C) .
  • Spectroscopic Data: ¹H NMR: Ethyl protons (δ ~1.2–1.4 ppm for -CH₂CH₃) and aromatic protons (δ ~7.2–7.5 ppm) differ from methyl (δ ~2.3 ppm) or nitro (δ ~8.0–8.5 ppm) substituents . IR: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are consistent across derivatives, while -NO₂ groups show distinct peaks (~1520 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.